4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile
Description
Properties
IUPAC Name |
4-chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6,15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXBQCNFTVOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=C(CCl)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Strategies
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) . In a patent example (), 3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone undergoes chlorination at the α-position using PCl₅ in dichloromethane at 0–5°C, yielding 85–90% purity. For the target compound, chlorination likely occurs post-thiazole formation to avoid ring degradation.
Stereoselective Hydroxylation
Reduction of the ketone intermediate to the alcohol is critical for introducing the 3-hydroxy group. Two methods dominate:
Sodium Borohydride (NaBH₄) Reduction
In a protocol from, NaBH₄ in tetrahydrofuran (THF)/water (9:1) at 0°C reduces 3-chloro-2-oxo-1-(phenylmethyl)propyl carbamate to the (2S,3S)-diol with 56% yield. However, diastereomeric impurities (up to 2.6%) necessitate recrystallization from ethyl acetate/hexane.
Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley (MPV) Reduction
MPV reduction using aluminum isopropoxide in refluxing isopropyl alcohol (3 hours) achieves higher stereoselectivity. For example, [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate was synthesized with 80% yield and >95% diastereomeric excess (de). This method minimizes byproducts like 2-hydroxy-3-N-Boc-amino-4-phenylbutane (<1%).
Optimization of Reaction Conditions
Solvent Systems
Temperature Control
Workup and Purification
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Acid-base extraction : Adjusting pH to 3.0–4.0 with acetic acid precipitates impurities, as demonstrated in.
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Recrystallization : Ethyl acetate/hexane (1:4) yields high-purity crystals (>95% HPLC).
Byproduct Analysis and Mitigation
Common byproducts include:
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(2R,3S)-Diastereomer : Forms due to incomplete stereocontrol during reduction (up to 5% in NaBH₄ reactions).
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Dechlorinated derivatives : Result from prolonged exposure to aqueous acidic conditions.
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Thiazole ring-opened products : Occur with excessive chlorinating agents (e.g., >2 eq. PCl₅).
Strategies to minimize these include:
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Catalytic DIBAH : Diisobutylaluminum hydride (1.02 M in toluene) reduces ketones with 95% selectivity at 25°C.
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Low-temperature quenching : Adding 1 N HCl at 0°C prevents acid-catalyzed decomposition.
Comparative Analysis of Methods
| Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess |
|---|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄ | THF/Water | 0 | 56 | 85–90% |
| MPV Reduction | Al(OiPr)₃ | iPrOH | 80 | 80 | >95% |
| DIBAH Reduction | DIBAH | Toluene | 25 | 68 | 95% |
Key findings :
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MPV reduction offers superior yield and stereoselectivity but requires reflux conditions.
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DIBAH enables room-temperature reactions but demands anhydrous conditions.
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NaBH₄ is cost-effective but necessitates rigorous pH control.
Scalability and Industrial Feasibility
Large-scale synthesis (100 g batches) using MPV reduction achieves 80% yield with minimal waste. Critical factors for scalability:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine derivative.
Scientific Research Applications
4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations
The table below summarizes key structural differences among analogs:
Physicochemical Properties
- Hydrogen Bonding : The target compound’s hydroxy group enhances solubility and binding affinity through H-bonding, unlike the ethoxy or methyl substituents in analogs .
- Reactivity: The oxo group in ’s compound may participate in keto-enol tautomerism, altering reactivity compared to the hydroxy group in the target compound .
Key Research Findings
Bioactivity Correlation : Thiophene-thiazole hybrids exhibit enhanced π-stacking in enzyme binding pockets compared to benzothiazole or phenyl analogs, improving target specificity .
Solubility-Bioavailability Trade-off : Hydroxy and nitrile groups in the target compound balance solubility and permeability, whereas ethoxy or methyl groups favor lipophilicity at the cost of reduced H-bonding .
Structural Influence on Toxicity : Chlorine atoms, common in these compounds, may contribute to halogen bonding but also pose toxicity risks, necessitating further safety profiling .
Biological Activity
The compound 4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 300.78 g/mol
- Functional Groups : Contains a chloro group, hydroxyl group, thiophene ring, thiazole ring, and a nitrile group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The presence of these heterocycles may enhance the ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Research suggests that similar compounds can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The nitrile group may play a role in the modulation of signaling pathways associated with cancer progression.
- Anti-inflammatory Effects : Some derivatives of thiophene and thiazole have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. The results demonstrated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
These findings indicate that the target compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria.
Anticancer Activity
A related study focused on the anticancer potential of thiazole derivatives, revealing that similar compounds could inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer):
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
The mechanism was linked to the induction of apoptosis via caspase activation, suggesting that the target compound may share similar mechanisms.
Anti-inflammatory Activity
Research on anti-inflammatory properties indicated that compounds with structural similarities could reduce nitric oxide production in macrophages, which is a key mediator in inflammatory responses.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its hydrophobic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways.
- Toxicity : Preliminary studies suggest low toxicity; however, further investigation is necessary to establish safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-Chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the thiazole ring and subsequent functionalization. Key steps include:
- Thiazole ring formation : Using Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
- Chlorination and hydroxylation : Controlled chlorination (e.g., using POCl₃) and hydroxylation via base-mediated hydrolysis, with temperature control (60–80°C) to avoid side reactions .
- Optimization : Solvent polarity (e.g., DMSO for polar intermediates) and catalyst selection (e.g., Pd/C for coupling reactions) significantly impact yield. Monitor via TLC and HPLC for purity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, thiazole C=S peak at ~165 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer :
- Crystal growth : Slow evaporation from DMSO/EtOH mixtures often produces diffraction-quality crystals. Avoid hygroscopic solvents .
- Data collection/refinement : Use SHELXL for refinement, particularly for handling disorder in the thiophene-thiazole moiety. Apply TWINABS for twinned crystals .
- Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding networks (e.g., O–H···N interactions) using PLATON .
Q. How do electronic effects of the thiophene-thiazole moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the thiazole ring. The sulfur atom’s electronegativity directs electrophilic substitution to the 5-position .
- Experimental validation : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at the thiophene 2-position due to resonance stabilization .
- Contradictions : Some studies report unexpected regioselectivity under microwave irradiation; this may arise from transient charge redistribution .
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS/MS, identifying hydrolyzed enenitrile or thiazole ring-opened products .
- Mass spectrometry : Use high-resolution Q-TOF to detect exact masses of degradation fragments (e.g., m/z 245.0321 for chloro-hydroxy fragments) .
- Mitigation : Lyophilization or storage at –20°C in amber vials reduces hydrolysis rates .
Data Contradictions and Resolution
Q. Conflicting reports exist regarding the compound’s solubility in polar vs. nonpolar solvents. How can this be reconciled?
- Methodological Answer :
- Solubility profiling : Use shake-flask method with UV-Vis quantification. The compound shows higher solubility in DMSO (>50 mg/mL) due to hydrogen bonding with the hydroxyl group, but <1 mg/mL in hexane .
- Contradictions : Discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD .
Research Design Considerations
Q. How should researchers design biological activity assays to account for potential thiazole-mediated toxicity?
- Methodological Answer :
- Control experiments : Include a thiazole-free analog to isolate toxicity contributions.
- Cytotoxicity screening : Use MTT assays on HEK293 cells, comparing IC₅₀ values with positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform ROS detection assays to evaluate oxidative stress pathways linked to thiazole metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
